molecular formula C8H9BrClN B6325917 5-Bromo-2-chloro-4-isopropylpyridine CAS No. 1256788-44-9

5-Bromo-2-chloro-4-isopropylpyridine

Cat. No. B6325917
CAS RN: 1256788-44-9
M. Wt: 234.52 g/mol
InChI Key: GPTNOTWQALKZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-chloro-4-isopropylpyridine (BCIP) is an organic compound belonging to the pyridine family. It is a colorless crystalline solid which is insoluble in water. BCIP is used in a variety of applications, including as a reagent in chemical synthesis, and as an intermediate in the production of pharmaceuticals and agrochemicals. In addition, BCIP has been studied for its potential use in a variety of scientific research applications.

Scientific Research Applications

5-Bromo-2-chloro-4-isopropylpyridine has been studied for its potential use in a variety of scientific research applications. It has been used in the synthesis of a variety of heterocyclic compounds, including pyridines, quinolines, and indoles. 5-Bromo-2-chloro-4-isopropylpyridine has also been used as a catalyst in the synthesis of a variety of organic compounds, including polymers and polysaccharides. In addition, 5-Bromo-2-chloro-4-isopropylpyridine has been used in the synthesis of a variety of organic dyes, such as fluorescent dyes and fluorescent labels.

Mechanism of Action

5-Bromo-2-chloro-4-isopropylpyridine acts as a nucleophilic reagent in organic synthesis. It reacts with electrophiles, such as carbonyl compounds, to form a new carbon-carbon bond. This reaction is known as the “nucleophilic aromatic substitution” reaction. The reaction is catalyzed by the presence of a base, such as sodium hydroxide, and a polar solvent, such as dimethylformamide.
Biochemical and Physiological Effects
5-Bromo-2-chloro-4-isopropylpyridine has been studied for its potential use as a therapeutic agent. It has been shown to possess anti-inflammatory and anti-bacterial properties, as well as to possess antioxidant activity. In addition, 5-Bromo-2-chloro-4-isopropylpyridine has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Bromo-2-chloro-4-isopropylpyridine in laboratory experiments is its low toxicity. This makes it a safe and efficient reagent for a variety of chemical syntheses. In addition, 5-Bromo-2-chloro-4-isopropylpyridine is relatively inexpensive and readily available. However, 5-Bromo-2-chloro-4-isopropylpyridine is not very soluble in water and has a limited shelf life.

Future Directions

Some potential future directions for the use of 5-Bromo-2-chloro-4-isopropylpyridine include its use as a therapeutic agent for the treatment of various diseases, such as cancer and bacterial infections. Additionally, 5-Bromo-2-chloro-4-isopropylpyridine could be used in the development of new materials, such as polymers and fluorescent dyes. 5-Bromo-2-chloro-4-isopropylpyridine could also be used to develop new methods for the synthesis of organic compounds. Finally, 5-Bromo-2-chloro-4-isopropylpyridine could be used in the development of new analytical techniques, such as chromatography and mass spectrometry.

Synthesis Methods

5-Bromo-2-chloro-4-isopropylpyridine can be synthesized through the condensation of 2-chloropyridine and 4-bromoisopropyl bromide. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a polar solvent, such as dimethylformamide. The reaction yields a white solid which is then purified by recrystallization from a mixture of methanol and water.

properties

IUPAC Name

5-bromo-2-chloro-4-propan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN/c1-5(2)6-3-8(10)11-4-7(6)9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTNOTWQALKZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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